molecular formula C2H5NO2 B1338164 Glycine-13C2 CAS No. 67836-01-5

Glycine-13C2

Cat. No.: B1338164
CAS No.: 67836-01-5
M. Wt: 77.052 g/mol
InChI Key: DHMQDGOQFOQNFH-ZDOIIHCHSA-N
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Description

Glycine-13C2 is a stable isotope-labeled compound of glycine, where both carbon atoms in the glycine molecule are replaced with the carbon-13 isotope. This compound is represented by the molecular formula H2N13CH213CO2H and has a molecular weight of 77.05 g/mol . Glycine itself is the simplest amino acid and plays a crucial role in various biological processes. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-13C2 typically involves the incorporation of carbon-13 into the glycine molecule. One common method is the Strecker synthesis, which involves the reaction of formaldehyde-13C, ammonium chloride, and potassium cyanide-13C, followed by hydrolysis to yield this compound . The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as isotope exchange reactions and the use of specialized reactors to maintain the isotopic purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycine-13C2 undergoes various chemical reactions similar to those of natural glycine. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include glyoxylate-13C2, aminoacetaldehyde-13C2, and various N-substituted glycine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that both carbon atoms are labeled with carbon-13, providing a comprehensive tool for studying the entire glycine molecule in various biochemical and physiological processes. This dual labeling allows for more accurate tracking and analysis in metabolic studies compared to single-labeled compounds .

Biological Activity

Glycine-13C2 is a stable isotope-labeled form of glycine, an amino acid that plays crucial roles in various biological processes, including protein synthesis, neurotransmission, and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic functions, applications in research, and relevant case studies.

Metabolic Pathways Involving this compound

Glycine is integral to one-carbon metabolism, participating in the synthesis of nucleotides and the regeneration of methionine from homocysteine. This compound is particularly valuable in tracing these metabolic pathways due to its isotopic labeling.

Key Metabolic Processes

  • Decarboxylation : Glycine undergoes decarboxylation primarily through the glycine cleavage system (GCS), producing carbon dioxide and contributing to one-carbon unit generation.
  • One-Carbon Metabolism : The labeled carbon from this compound can be incorporated into various metabolites, including methylene tetrahydrofolate (methyleneTHF), which is crucial for nucleotide synthesis and methylation reactions .

Research Findings

Several studies have utilized this compound to investigate its metabolic fate and biological effects:

Study 1: Whole-Body Glycine Turnover

A study assessed the whole-body glycine flux using [1,2-13C2] glycine infusion. It was found that:

  • The rate of glycine decarboxylation accounted for approximately 22% of total glycine flux.
  • The infusion of [1,2-13C2] glycine led to a significantly higher glycine-to-CO2 flux compared to [1-13C] glycine, indicating enhanced metabolic activity .

Table 1: Glycine Metabolism Metrics

MetricValue
Total glycine flux96 ± 8 μmol·h−1·kg−1
Glycine-to-CO2 flux146 ± 37 μmol·h−1·kg−1
Contribution from GCS22 ± 3%

Study 2: Hepatic Metabolism

Another investigation examined the metabolism of [1,2-13C2] glycine in HepG2 cells (a human liver cancer cell line). The study aimed to quantify the production of oxalate and glycolate from glycine:

  • Results indicated that while some conversion occurred, it was not significant enough to affect urinary excretion levels of these metabolites .

Applications in Clinical Research

This compound has significant applications in clinical research, particularly in understanding metabolic disorders and nutritional biochemistry. Its isotopic labeling allows for precise tracking of metabolic pathways, aiding in the development of therapeutic strategies.

Case Study: Nutritional Impact on Liver Health

A clinical trial investigated the effects of weight reduction on liver biochemistry using stable isotope labeling techniques. Participants receiving [1,2-13C2] glycine showed improved liver function markers post-weight loss, demonstrating the potential utility of this compound in nutritional interventions for liver health .

Properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514663
Record name (~13~C_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.052 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67836-01-5
Record name (~13~C_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can Glycine-13C2 be used to study microbial responses to climate change?

A1: this compound acts as a tracer to understand how environmental changes impact microbial activity. In a study by [], researchers injected this compound into soil subjected to simulated climate change conditions (elevated temperature, drought, and elevated CO2). By analyzing the incorporation of 13C into microbial biomarkers like phospholipid fatty acids (PLFAs), they observed distinct responses in bacteria and fungi to the treatments, revealing valuable insights into microbial carbon utilization and adaptation strategies.

Q2: Can this compound be used to investigate metabolic pathways in cancer research?

A2: Yes, this compound can elucidate metabolic pathways involved in cancer cell proliferation. Researchers in [] utilized this compound along with other labeled compounds to investigate nucleotide synthesis in human lung cancer tissues. They discovered that, contrary to previous beliefs based on cell line studies, [13C6]glucose was the preferred carbon source for purine synthesis in the tissues, highlighting the importance of studying actual patient samples. This research provides valuable insights for developing new cancer therapies targeting specific metabolic pathways.

Q3: this compound is frequently mentioned in the context of REDOR NMR. What is the significance of this technique?

A3: REDOR (Rotational Echo DOuble Resonance) NMR utilizes this compound, specifically its 13C labeling, to determine distances between atoms in molecules. [, ] This technique is particularly useful for studying molecular structures and interactions. The 13C label in this compound acts as a probe, allowing researchers to measure distances between the labeled carbon and other nuclei, providing valuable structural information. The development of advanced REDOR techniques, as described in [], further enhances the ability to analyze complex molecular systems.

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